![molecular formula C16H22N4S B5715697 N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B5715697.png)
N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea: is a synthetic organic compound that features a thiourea group linked to a benzyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea typically involves the following steps:
Formation of the pyrazole moiety: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Introduction of the propyl linker: The pyrazole derivative is then reacted with a propyl halide to introduce the propyl linker.
Formation of the thiourea group: The final step involves the reaction of the propyl-pyrazole derivative with benzyl isothiocyanate to form the thiourea group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes involving thiourea or pyrazole derivatives.
Mechanism of Action
The mechanism of action of N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, while the pyrazole moiety can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea: Similar structure but with a urea group instead of a thiourea group.
N-benzyl-N’-[3-(1H-pyrazol-1-yl)propyl]thiourea: Similar structure but without the methyl groups on the pyrazole ring.
Uniqueness
N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea is unique due to the presence of both the thiourea group and the 3,5-dimethyl-1H-pyrazole moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-[3-(3,5-dimethylpyrazol-1-yl)propyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-13-11-14(2)20(19-13)10-6-9-17-16(21)18-12-15-7-4-3-5-8-15/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHOQPJUEOFKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=S)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
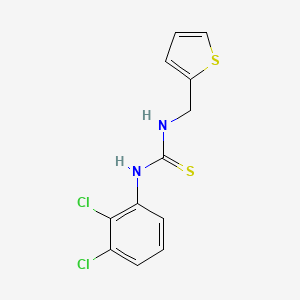
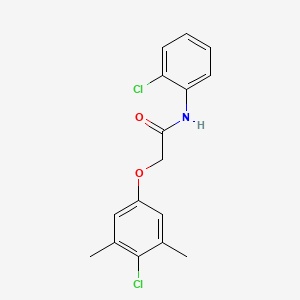
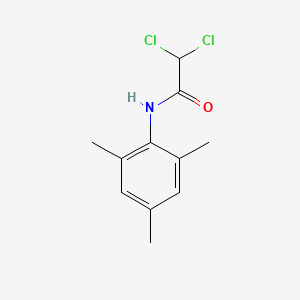
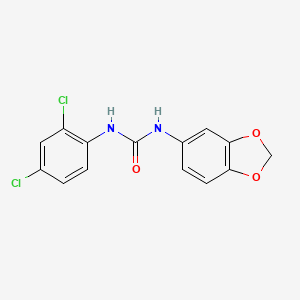

![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)
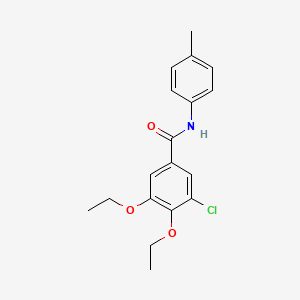
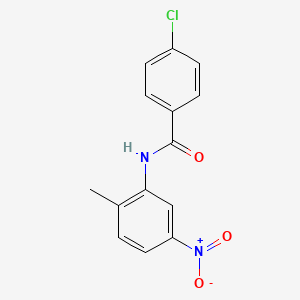
![2,5-dimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide](/img/structure/B5715678.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)
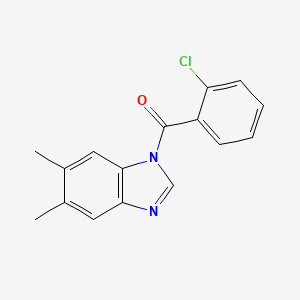

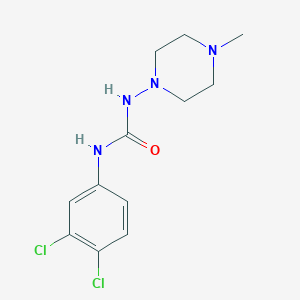
![N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715713.png)
